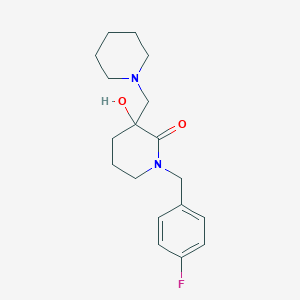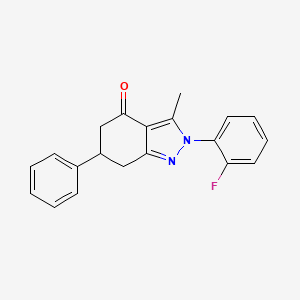![molecular formula C23H17ClN2O4 B6129101 N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6129101.png)
N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development and function. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Wirkmechanismus
N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide works by selectively inhibiting BTK, which is a key component of the BCR signaling pathway. BTK is required for the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for B-cell survival and proliferation. Inhibition of BTK by N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide leads to the suppression of these pathways, resulting in apoptosis of B-cell malignancies.
Biochemical and Physiological Effects
N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, it has been shown to inhibit BCR signaling and induce apoptosis in CLL and NHL cells. N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its potent anti-tumor activity in preclinical models of B-cell malignancies. However, one limitation of N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the development of N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide. One possibility is the evaluation of its efficacy in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another possibility is the development of more soluble analogs of N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide, which could improve its pharmacokinetic properties. Finally, the evaluation of N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide in clinical trials for the treatment of B-cell malignancies is a promising future direction.
Synthesemethoden
The synthesis of N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide involves several steps, including the reaction of 2-chloro-4-nitroaniline with 2-naphthol to form the corresponding azo compound. This is followed by acetylation of the amino group and reduction of the nitro group to form the amine. The final step involves the reaction of the amine with 2-furancarboxylic acid chloride to form the furamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, where it has shown potent anti-tumor activity. In a study published in Cancer Research, N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide was shown to inhibit BCR signaling and induce apoptosis in CLL cells, leading to tumor regression in a mouse model of CLL. Similar results were observed in a study of NHL cells, where N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide was shown to inhibit BCR signaling and induce cell death.
Eigenschaften
IUPAC Name |
N-[2-chloro-4-[(2-naphthalen-2-yloxyacetyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c24-19-13-17(8-10-20(19)26-23(28)21-6-3-11-29-21)25-22(27)14-30-18-9-7-15-4-1-2-5-16(15)12-18/h1-13H,14H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZVEFLCIZBNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-tert-butylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6129019.png)
![1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6129022.png)
![N-cyclopropyl-3-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6129027.png)
![5-acetyl-N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide](/img/structure/B6129037.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6129044.png)

![1-ethyl-5-(2-phenoxypropanoyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6129057.png)
![methyl 5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6129061.png)
![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B6129065.png)

![6-(4-methoxy-1-piperidinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6129091.png)

![4-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6129111.png)
![2-[1-cyclopentyl-4-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6129125.png)